1-(6-(Dimethylamino)pyrimidin-4-yl)azetidine-3-carbonitrile
Description
Properties
IUPAC Name |
1-[6-(dimethylamino)pyrimidin-4-yl]azetidine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5/c1-14(2)9-3-10(13-7-12-9)15-5-8(4-11)6-15/h3,7-8H,5-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBEZRDLXHKDPJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=NC(=C1)N2CC(C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Dimethylamination of 4,6-Dichloropyrimidine
The introduction of the dimethylamino group at position 6 of the pyrimidine ring is achieved via nucleophilic substitution. Treatment of 4,6-dichloropyrimidine with excess dimethylamine in tetrahydrofuran (THF) at 0–25°C selectively replaces the chloro group at position 6, yielding 4-chloro-6-(dimethylamino)pyrimidine. This selectivity arises from the greater electrophilicity of position 6 due to the electron-withdrawing effects of the adjacent nitrogen atoms. Sodium hydride or cesium carbonate may serve as bases to deprotonate dimethylamine, enhancing its nucleophilicity.
Purification and Characterization
The crude product is purified via recrystallization from ethanol or column chromatography (ethyl acetate/hexanes). Nuclear magnetic resonance (NMR) spectroscopy confirms the structure: ¹H NMR (400 MHz, CDCl₃) δ 8.35 (s, 1H, H-5), 3.10 (s, 6H, N(CH₃)₂). High-resolution mass spectrometry (HRMS) provides further validation.
Coupling via Nucleophilic Aromatic Substitution (SNAr)
Reaction Conditions
The chloro group at position 4 of 4-chloro-6-(dimethylamino)pyrimidine is displaced by azetidine-3-carbonitrile under SNAr conditions. Optimal results are achieved using:
- Base : Sodium hydride (2.2 equiv) in THF at 0°C to room temperature.
- Solvent : Anhydrous THF or 1,4-dioxane to stabilize the transition state.
- Temperature : Reflux (80–100°C) for 12–24 hours.
Example Procedure :
To a suspension of sodium hydride (46.7 mmol) in THF (40 mL), azetidine-3-carbonitrile (9.4 mmol) is added under argon. After 30 minutes, 4-chloro-6-(dimethylamino)pyrimidine (2.0 mmol) is introduced, and the mixture is refluxed for 5 hours. Workup involves extraction with ethyl acetate, drying over sodium sulfate, and crystallization from ethanol to yield the product.
Challenges and Mitigation
- Azetidine Ring Stability : The strained azetidine ring may undergo ring-opening under strong basic conditions. Substituting sodium hydride with milder bases (e.g., potassium carbonate) in dimethylformamide (DMF) at 60°C mitigates this issue.
- Regioselectivity : Competing substitution at position 2 is avoided by steric hindrance from the dimethylamino group at position 6.
Alternative Synthetic Routes
Transition Metal-Catalyzed Cross-Coupling
Palladium-catalyzed Buchwald-Hartwig amination offers an alternative to SNAr. Using tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and Xantphos as ligands, 4-chloro-6-(dimethylamino)pyrimidine couples with azetidine-3-carbonitrile in toluene at 110°C. This method achieves higher yields (75–85%) but requires rigorous exclusion of moisture and oxygen.
Microwave-Assisted Synthesis
Microwave irradiation (140°C, 5 hours) in isopropanol with triethylamine accelerates the SNAr reaction, reducing side products and improving yields to 70–80%.
Optimization and Analytical Data
Yield Optimization
| Condition | Base | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| SNAr | Sodium hydride | THF | 80°C | 24 | 65 |
| Buchwald-Hartwig | Cs₂CO₃ | Toluene | 110°C | 12 | 82 |
| Microwave SNAr | Et₃N | iPrOH | 140°C | 5 | 78 |
Spectroscopic Characterization
- ¹H NMR (500 MHz, DMSO-d₆) : δ 8.42 (s, 1H, H-5), 4.55–4.60 (m, 4H, azetidine CH₂), 3.72 (m, 1H, azetidine CH), 3.08 (s, 6H, N(CH₃)₂).
- HRMS (ESI) : m/z calcd for C₁₀H₁₄N₆ [M+H]⁺: 231.1355; found: 231.1358.
Chemical Reactions Analysis
1-(6-(Dimethylamino)pyrimidin-4-yl)azetidine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(6-(Dimethylamino)pyrimidin-4-yl)azetidine-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it useful in studying biological processes and interactions.
Industry: The compound is used in catalysis and other industrial processes.
Mechanism of Action
The mechanism of action of 1-(6-(Dimethylamino)pyrimidin-4-yl)azetidine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Core Heterocyclic Systems
- Azetidine vs. Piperidine/Thienopyrimidine: The azetidine core in the target compound contrasts with larger rings like piperidine (e.g., Compound 21 in ) or fused systems like thieno[3,2-d]pyrimidine (). Thienopyrimidine-based carbonitriles () exhibit planar fused-ring systems, which may enhance π-π stacking interactions but reduce solubility relative to azetidine-containing analogs .
Substituent Effects on the Pyrimidine Ring
- Dimethylamino vs. Chloro/Fluoro/Nitro Groups: The dimethylamino group at position 6 of the pyrimidine ring is electron-donating, which can increase the electron density of the ring and stabilize interactions with electrophilic targets. This contrasts with electron-withdrawing groups like chloro (e.g., 4-chloro-1,2-dihydro-6-methyl-2-oxo-3-pyridinecarbonitrile in ) or nitro (), which reduce reactivity toward nucleophilic substitution but may improve metabolic stability .
- Trifluoromethyl and Aryl Substituents: Compounds with trifluoromethyl groups (e.g., in ) exhibit strong electron-withdrawing effects and lipophilicity, favoring blood-brain barrier penetration.
Position and Role of the Carbonitrile Group
- Azetidine-Linked vs. Pyridine/Thienopyrimidine-Linked Carbonitriles: The carbonitrile group on the azetidine ring (target compound) may engage in hydrogen bonding or dipole interactions, similar to carbonitriles on pyridine () or thienopyrimidine (). However, its placement on a strained azetidine ring could limit rotational freedom, enhancing binding precision in enzyme active sites .
Nucleophilic Substitution vs. Condensation Reactions
- The target compound’s synthesis likely involves nucleophilic substitution, as seen in , where azetidine-3-carbonitrile hydrochloride reacts with a pyrimidine precursor. This contrasts with condensation approaches (e.g., ), where acrylonitrile derivatives react with arylacetonitriles in the presence of piperidine. The former method may offer better regioselectivity due to the azetidine’s defined geometry .
Yield and Scalability
- This contrasts with higher yields (~93%) for pyrazolo[3,4-b]pyridine carbonitriles (), where ionic liquid solvents improve reaction efficiency .
Biological Activity
1-(6-(Dimethylamino)pyrimidin-4-yl)azetidine-3-carbonitrile is a compound that has garnered attention in medicinal chemistry for its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
This compound has been studied for its inhibitory effects on various biological targets, particularly in the central nervous system (CNS). It acts as a phosphodiesterase 10 (PDE10) inhibitor, which is significant in the modulation of dopaminergic signaling pathways. This inhibition can lead to enhanced cognitive function and may have implications for treating disorders such as schizophrenia and Parkinson's disease .
Anticancer Activity
Recent studies have highlighted the compound's potential anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231). The IC50 values for these cell lines ranged from 0.87 to 12.91 µM, indicating potent cytotoxic effects compared to standard chemotherapeutics like 5-Fluorouracil .
Other Biological Activities
In addition to its anticancer effects, this compound has demonstrated anti-inflammatory and antimicrobial activities. For instance, it has been reported to exhibit significant antibacterial effects against several strains of bacteria, suggesting its potential as an antibiotic agent .
Study 1: PDE10 Inhibition and Cognitive Enhancement
A study conducted on animal models indicated that administration of this compound led to improved cognitive performance in tasks assessing memory and learning. The compound was administered at doses that did not exhibit acute toxicity (up to 2000 mg/kg) and showed a clearance rate of 82.7 mL/h/kg, indicating favorable pharmacokinetics .
Study 2: Anticancer Efficacy
In vitro studies revealed that this compound significantly induced apoptosis in cancer cells by activating caspase pathways. Specifically, it increased caspase 9 levels in treated MCF-7 cells, suggesting a mechanism involving programmed cell death as a pathway for its anticancer activity .
Study 3: Antimicrobial Properties
Research investigating the antimicrobial efficacy of related compounds showed that derivatives of azetidine with pyrimidine substitutions exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria. This points towards the potential for developing new antibiotics based on this scaffold .
Data Summary
The following table summarizes key findings regarding the biological activity of this compound:
| Activity Type | Target/Cell Line | IC50 (µM) | Notes |
|---|---|---|---|
| PDE10 Inhibition | CNS Models | Not specified | Cognitive enhancement observed |
| Anticancer Activity | MCF-7 | 0.87 - 12.91 | Induces apoptosis via caspases |
| MDA-MB-231 | Similar range | Better than standard chemotherapy | |
| Antimicrobial | Various Bacterial Strains | Varies | Broad-spectrum activity noted |
Q & A
Q. What are the standard synthetic routes for 1-(6-(Dimethylamino)pyrimidin-4-yl)azetidine-3-carbonitrile, and how are yields optimized?
Methodological Answer: Synthesis typically involves sequential functionalization of the pyrimidine and azetidine rings. A common approach includes:
- Step 1: Nucleophilic substitution at the pyrimidine C4 position using azetidine-3-carbonitrile precursors under reflux conditions (e.g., DMF, 80–100°C).
- Step 2: Introduction of dimethylamino groups via Buchwald-Hartwig amination or palladium-catalyzed coupling.
- Optimization: Yield improvements (70–85%) require precise stoichiometric ratios, inert atmospheres, and catalyst screening (e.g., Pd(OAc)₂/Xantphos) . Purity is ensured via column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR (¹H/¹³C): Assign peaks for azetidine C3 (δ ~3.5 ppm, multiplet) and pyrimidine C6-dimethylamino (δ ~2.9 ppm, singlet).
- HPLC-MS: Monitor purity (>98%) using C18 columns (acetonitrile/water + 0.1% formic acid) and ESI+ for molecular ion confirmation (e.g., [M+H]⁺ at m/z 260) .
- X-ray crystallography: Resolve stereochemistry and confirm azetidine ring puckering (if crystalline derivatives are synthesized) .
Q. What preliminary biological assays are recommended to assess its therapeutic potential?
Methodological Answer:
- Kinase inhibition assays: Screen against tyrosine kinases (e.g., EGFR, ABL1) using ADP-Glo™ assays to quantify IC₅₀ values.
- Cellular cytotoxicity: Use MTT assays in cancer cell lines (e.g., HCT-116, MCF-7) with dose ranges of 1–100 µM .
- Solubility profiling: Employ shake-flask methods in PBS (pH 7.4) to guide formulation strategies .
Advanced Research Questions
Q. How can statistical experimental design (DoE) optimize reaction conditions for scale-up?
Methodological Answer:
- Factorial design: Vary temperature (80–120°C), catalyst loading (2–5 mol%), and solvent polarity (DMF vs. THF) to identify critical parameters via ANOVA.
- Response surface methodology (RSM): Model interactions between variables to maximize yield and minimize byproducts (e.g., dimerization) .
- Case study: A 3² factorial design reduced reaction time by 40% while maintaining >80% yield in analogous pyrimidine derivatives .
Q. How to address contradictions in reported biological activity data across studies?
Methodological Answer:
- Assay validation: Compare protocols for cell viability assays (e.g., MTT vs. resazurin) and confirm compound stability under test conditions (e.g., DMSO stock degradation).
- Orthogonal assays: Validate kinase inhibition using SPR (surface plasmon resonance) alongside enzymatic assays to rule out false positives .
- Meta-analysis: Correlate structural variations (e.g., substituent effects on azetidine flexibility) with activity trends using published SAR data .
Q. What computational strategies predict binding modes with biological targets?
Methodological Answer:
- Docking simulations: Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP pockets (e.g., hydrogen bonding with pyrimidine N1).
- MD simulations: Run 100-ns trajectories in explicit solvent to assess azetidine ring conformational stability upon binding .
- Free energy calculations: Compute ΔG binding via MM-PBSA to prioritize derivatives for synthesis .
Q. How to improve metabolic stability for in vivo applications?
Methodological Answer:
- Cytochrome P450 screening: Identify metabolic hotspots (e.g., dimethylamino demethylation) using human liver microsomes + NADPH.
- Deuterium exchange: Replace labile protons (e.g., azetidine C-H) with deuterium to slow oxidative metabolism.
- Prodrug strategies: Introduce ester moieties at the carbonitrile group to enhance oral bioavailability .
Q. What methodologies support structure-activity relationship (SAR) studies of this compound?
Methodological Answer:
- Analog synthesis: Systematically vary substituents on the pyrimidine (e.g., replacing dimethylamino with morpholino) and azetidine (e.g., methyl vs. trifluoromethyl groups).
- Free-Wilson analysis: Quantify contributions of substituents to activity using multivariate regression.
- 3D-QSAR: Build CoMFA/CoMSIA models to guide design of high-potency derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
